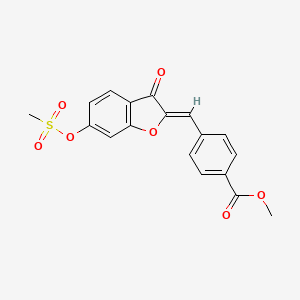

![molecular formula C9H17NOS B2357767 [(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol CAS No. 2460740-53-6](/img/structure/B2357767.png)

[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

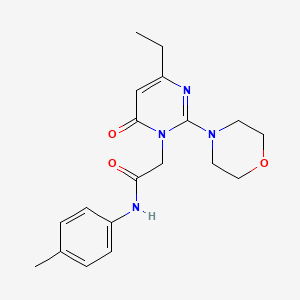

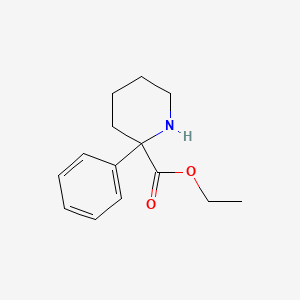

The compound “[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol” is a chemical substance with the CAS Number: 2460740-53-6 . Its IUPAC name is ( (4S,8aS)-4-methylhexahydro-1H-pyrrolo [2,1-c] [1,4]oxazin-4-yl)methanethiol . The molecular weight of this compound is 187.31 .

Applications De Recherche Scientifique

Magnetic Resonance Studies of Compounds

Compounds similar to “[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol” have been investigated using proton magnetic resonance. The studies focus on configurational and conformational aspects of derivatives of hexahydropyrido oxazines (Cahill & Crabb, 1972).

Anionic Cyclization of Alk-4-ynals

Research on the anionic cyclization of alk-4-ynals with amino alcohols and amino thiols, resulting in bicyclic N,O- and N,S-enaminals, has been conducted. This includes compounds like hexahydropyrrolo oxazines, which are structurally related (Gvozdev, Shavrin, & Nefedov, 2014).

Oxa-Pictet–Spengler Reaction

A novel intermolecular approach to construct 3,4-dihydro-1H-pyrrolo oxazines, using the oxa-Pictet–Spengler reaction, has been reported. This method is significant for creating compounds with carbon-carbon and carbon-oxygen bond formations (Reddy, Burra, Singarapu, & Grée, 2016).

Catalytic Hydrogenation Studies

Studies on the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates have been conducted. These studies provide insights into the dynamic mixture of enamines and tetrahydro-2-furanamines formed under specific conditions, which are pertinent to related compounds (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).

Alkaloids from Actinomycete

Alkaloids isolated from the actinomycete Jishengella endophytica include compounds structurally similar to the given chemical. These compounds have shown activity against influenza A virus H1N1, demonstrating their potential in medical applications (Wang, Kong, Wei, Wang, Wang, Hong, & Zhu, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of EN300-26980848 are currently unknown. This compound belongs to the class of pyrrolopyrazine derivatives , which are known to exhibit a wide range of biological activities.

Mode of Action

Pyrrolopyrazine derivatives are known to exhibit various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . The specific interactions of EN300-26980848 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Based on the known activities of pyrrolopyrazine derivatives, it can be hypothesized that en300-26980848 may influence pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .

Result of Action

Given the known biological activities of pyrrolopyrazine derivatives, it can be speculated that en300-26980848 may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Propriétés

IUPAC Name |

[(4S,8aS)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOS/c1-9(7-12)6-11-5-8-3-2-4-10(8)9/h8,12H,2-7H2,1H3/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMOFWMANHWDSP-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC2N1CCC2)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(COC[C@H]2N1CCC2)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride](/img/structure/B2357688.png)

![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2357695.png)

![7-[4-(acetylamino)phenyl]-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)

![Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2357700.png)

![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)